molecular formula C3H7Li2O4P B570209 Lithium propyl phosphate CAS No. 4656-39-7

Lithium propyl phosphate

Cat. No.: B570209
CAS No.: 4656-39-7
M. Wt: 151.939
InChI Key: PXHZVPMXWNTBKG-UHFFFAOYSA-L
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Description

Lithium propyl phosphate (hypothetical formula: Li(C₃H₇O)PO₄) is a theoretical or less-studied organophosphate lithium salt. Potential applications may include use as an electrolyte additive in lithium-ion batteries or as a precursor in chemical synthesis. However, its toxicity, stability, and performance metrics remain uncharacterized in the available literature.

Properties

CAS No.

4656-39-7

Molecular Formula

C3H7Li2O4P

Molecular Weight

151.939

IUPAC Name

dilithium;propyl phosphate

InChI

InChI=1S/C3H9O4P.2Li/c1-2-3-7-8(4,5)6;;/h2-3H2,1H3,(H2,4,5,6);;/q;2*+1/p-2

InChI Key

PXHZVPMXWNTBKG-UHFFFAOYSA-L

SMILES

[Li+].[Li+].CCCOP(=O)([O-])[O-]

Synonyms

Propyl Lithium Phosphate, (PrO)(LiO)2PO;  Phosphoric Acid, Monopropyl Ester, Dilithium Salt

Origin of Product

United States

Comparison with Similar Compounds

Lithium Dihydrogen Phosphate (LiH₂PO₄)

  • Structure: Inorganic phosphate with lithium (LiH₂PO₄).
  • Applications : Primarily used in laboratory research (e.g., buffer solutions, precursor for ceramics) .
  • Safety : Causes skin and eye irritation; requires precautions such as flushing with water during exposure .
  • Key Differences: Unlike this compound, LiH₂PO₄ lacks organic alkyl groups, making it less suitable for non-polar solvent systems.

Lithium Hexafluorophosphate (LiPF₆)

  • Structure: Inorganic fluorinated phosphate salt (LiPF₆).
  • Applications : Dominant electrolyte salt in lithium-ion batteries due to high ionic conductivity .
  • Safety : Highly reactive with moisture, releasing toxic HF gas; requires stringent handling .

Dipropylphosphate [(C₃H₇O)₂PO₂H]

  • Structure : Organic phosphate ester with two propyl groups.
  • Applications : Research applications in organic synthesis and material science .
  • Safety: Limited data available; standard precautions for organophosphates (e.g., avoiding inhalation) likely apply.
  • Key Differences : The lithium salt (propyl phosphate) would enhance solubility in polar aprotic solvents compared to the acidic form.

Lithium Iron Phosphate (LiFePO₄)

  • Structure : Olivine-type cathode material (LiFePO₄).
  • Applications : Widely used as a stable, low-toxicity cathode in lithium-ion batteries .
  • Safety: Thermally stable and non-flammable under normal conditions .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Primary Application Key Advantage Key Limitation
This compound Li(C₃H₇O)PO₄ (hypothetical) Hypothetical electrolyte Potential moisture stability Uncharacterized conductivity
Lithium Dihydrogen Phosphate LiH₂PO₄ Laboratory research High purity availability Limited battery relevance
Lithium Hexafluorophosphate LiPF₆ Battery electrolyte High ionic conductivity Moisture sensitivity
Dipropylphosphate (C₃H₇O)₂PO₂H Chemical synthesis Versatile organic compatibility Acidic form limits solubility
Lithium Iron Phosphate LiFePO₄ Battery cathode Thermal stability, safety Lower energy density

Q & A

Q. Which characterization techniques are most effective for analyzing this compound’s structural and electrochemical properties?

  • X-ray diffraction (XRD) identifies crystalline phases by comparing patterns with reference databases (e.g., PDF#71-1528 for lithium phosphates) . Scanning electron microscopy (SEM) reveals particle morphology and surface defects . Energy-dispersive spectroscopy (EDS) quantifies elemental composition, ensuring stoichiometric accuracy . For electrochemical analysis, open-circuit voltage (OCV) measurements under controlled thermal equilibria (20–30°C) assess hysteresis effects, with protocols requiring sequential charge/discharge cycles to establish reliable voltage-state relationships .

Q. How does this compound’s stability vary under thermal and ambient storage conditions?

  • Stability studies should compare decomposition rates under inert (argon) vs. humid environments. Lithium phosphates generally exhibit thermal resilience up to 200°C, but propyl groups may introduce volatility. Accelerated aging tests (e.g., 85°C/85% relative humidity) combined with Fourier-transform infrared spectroscopy (FTIR) can detect hydrolytic breakdown of P-O-C bonds . Storage recommendations include desiccated containers with moisture absorbers, analogous to protocols for methyl propyl ketone handling .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s electrochemical performance data?

  • Discrepancies in OCV hysteresis (e.g., charge/discharge path dependence) require rigorous preconditioning: (1) Full discharge/charge cycles to eliminate history effects; (2) Extended relaxation periods (>4 hours) to reach equilibrium . Statistical tools like Bland-Altman analysis quantify measurement agreement, while in situ Raman spectroscopy correlates voltage states with structural changes .

Q. How can synergistic effects between this compound and carbonate solvents enhance electrolyte performance?

  • Propyl carbonate solvents (e.g., propylene carbonate) improve ionic conductivity but may degrade phosphate stability. Methodological approaches include:
  • Cyclic voltammetry to evaluate redox compatibility within 0–5V vs. Li/Li+ .
  • Molecular dynamics simulations modeling Li+ solvation shells to optimize solvent/co-solvent ratios .
  • Accelerated rate calorimetry (ARC) assessing thermal runaway risks in mixed electrolytes .

Q. What mechanistic insights explain lithium’s catalytic role in phosphate ester alcoholysis reactions?

  • Lithium ions polarize the phosphoryl oxygen, increasing the electrophilicity of the phosphorus center and facilitating nucleophilic attack by propyl alcohol. Kinetic studies using stopped-flow techniques reveal rate constants (k) dependent on [Li+] and solvent dielectric constants. Ab initio calculations further show transition-state stabilization via Li···O interactions .

Q. How can computational modeling predict this compound’s interfacial behavior in composite electrodes?

  • Density functional theory (DFT) models optimize adsorption energies on carbon substrates, while finite-element analysis (FEA) simulates Li+ diffusion across electrode-electrolyte interfaces. Validation requires cross-referencing with experimental charge/discharge profiles and electrochemical impedance spectroscopy (EIS) .

Methodological Notes

  • Toxicological extrapolation : When direct data on this compound are limited, class-based toxicity assessments (e.g., organophosphate analogs) provide interim guidance. Supplemental searches in PubMed/TOXLINE are recommended to fill data gaps .
  • Reproducibility : Detailed protocols for synthesis, characterization, and testing must adhere to IUPAC guidelines, with raw datasets and code archived in repositories like Zenodo .

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